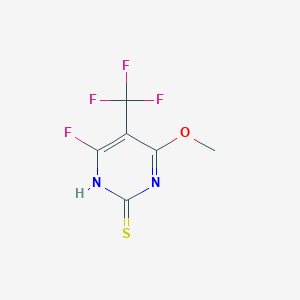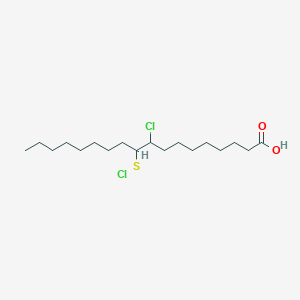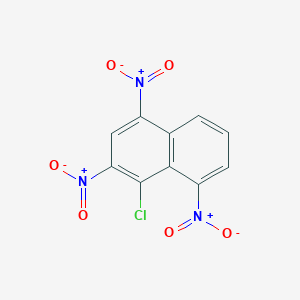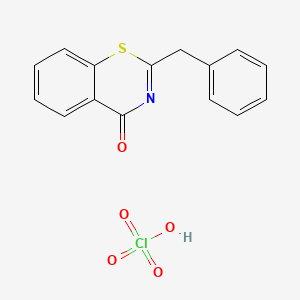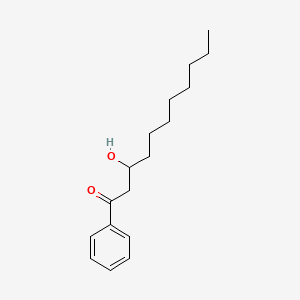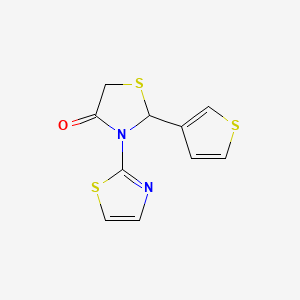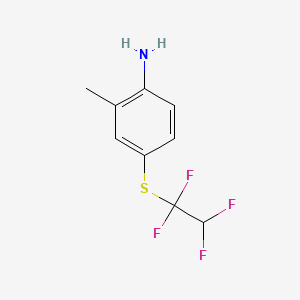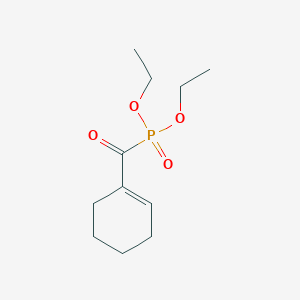
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate is an organic compound that features a cyclohexene ring bonded to a carbonyl group and a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate typically involves the reaction of cyclohex-1-ene-1-carbonyl chloride with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of materials with specific properties, such as flame retardants or plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, thereby inhibiting or modifying their activity. The cyclohexene ring and carbonyl group also contribute to its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: A precursor in the synthesis of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate.
Cyclohex-1-ene-1-carboxylic acid: Another related compound with a carboxylic acid group instead of a phosphonate ester.
Cyclohexenone: A compound with a similar cyclohexene ring structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a cyclohexene ring, carbonyl group, and phosphonate ester. This structure imparts specific reactivity and binding properties that are not found in other similar compounds, making it valuable for specialized applications in synthesis and research.
Propiedades
Número CAS |
93031-77-7 |
|---|---|
Fórmula molecular |
C11H19O4P |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
cyclohexen-1-yl(diethoxyphosphoryl)methanone |
InChI |
InChI=1S/C11H19O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3 |
Clave InChI |
OMSIZSFHRKPRPU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)C1=CCCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


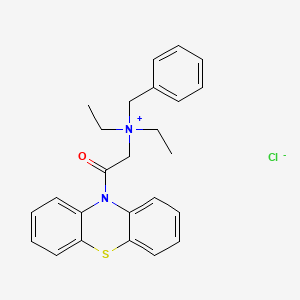
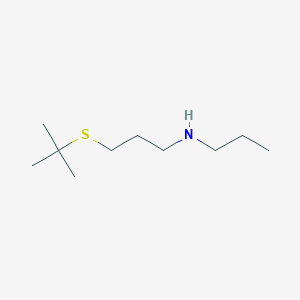
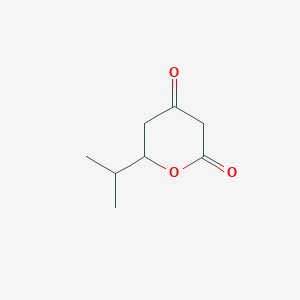
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
